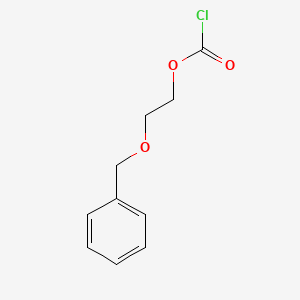
2-Benzyloxyethyl chloroformate
Übersicht
Beschreibung
2-Benzyloxyethyl chloroformate is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is also known by its IUPAC name, 2-phenylmethoxyethyl carbonochloridate . This compound is primarily used in organic synthesis as a reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, which is widely utilized in peptide synthesis and other chemical transformations.
Vorbereitungsmethoden
The synthesis of 2-benzyloxyethyl chloroformate typically involves the reaction of 2-benzyloxyethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. The general reaction scheme is as follows:
C6H5CH2OCH2CH2OH+COCl2→C6H5CH2OCH2CH2OCOCl+HCl
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-Benzyloxyethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form carbamates. For example, reacting with an amine (R-NH2) yields the corresponding benzyloxycarbonyl-protected amine (R-NHCOOCH2CH2OCH2C6H5).
Hydrolysis: In the presence of water, it hydrolyzes to form 2-benzyloxyethanol and carbon dioxide.
Reduction: It can be reduced to 2-benzyloxyethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like triethylamine (TEA) for substitution reactions and acidic or basic aqueous solutions for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxyethyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: It is used to introduce the benzyloxycarbonyl (Cbz) protecting group, which protects amino groups during peptide synthesis.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
In the pharmaceutical industry, it is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs) .
Wirkmechanismus
The primary mechanism of action of 2-benzyloxyethyl chloroformate involves the formation of a covalent bond with nucleophilic groups, such as amines, through a substitution reaction. This results in the formation of a stable carbamate linkage, which protects the nucleophilic group from further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic group being protected.
Vergleich Mit ähnlichen Verbindungen
2-Benzyloxyethyl chloroformate can be compared with other chloroformates and carbamates, such as:
Methyl chloroformate: Used for methylation and protection of hydroxyl groups.
Ethyl chloroformate: Similar to methyl chloroformate but with an ethyl group.
Phenyl chloroformate: Used for phenylation and protection of hydroxyl and amino groups.
The uniqueness of this compound lies in its ability to introduce the benzyloxycarbonyl (Cbz) protecting group, which is particularly useful in peptide synthesis and other applications requiring selective protection of amino groups .
Eigenschaften
IUPAC Name |
2-phenylmethoxyethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-10(12)14-7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIJZMVCKUMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404296 | |
| Record name | 2-Benzyloxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-19-0 | |
| Record name | 2-(Phenylmethoxy)ethyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxyethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxyethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)





![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)



